molecular formula C14H18FNO2 B3235625 Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate CAS No. 1354631-33-6

Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate

Cat. No. B3235625
M. Wt: 251.30 g/mol
InChI Key: XISBAJBPDVRSPG-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate , also known by its chemical formula C₁₃H₁₆FNO₂ , is a synthetic compound with diverse applications. It falls within the class of acetate esters and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves the reaction between 4-fluorobenzaldehyde and piperidine in the presence of acetic anhydride . The resulting product undergoes methylation using methyl iodide or dimethyl sulfate . The overall synthetic pathway is as follows:



  • 4-fluorobenzaldehyde + Piperidine → Intermediate A

  • Intermediate A + Acetic Anhydride → Intermediate B

  • Intermediate B + Methyl Iodide/Dimethyl Sulfate → Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate



Molecular Structure Analysis

The molecular structure of Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate consists of a piperidine ring , a phenyl ring (substituted with a fluorine atom), and an acetate ester group . The compound’s three-dimensional arrangement influences its biological activity.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the ester linkage in Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol .

  • Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol .

  • Acylation : The acetate ester group can participate in acylation reactions with various reagents.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 80-85°C

  • Solubility : Soluble in organic solvents (e.g., chloroform , methanol )

  • Boiling Point : Varies depending on pressure and purity


Scientific Research Applications

1. Asymmetric Synthesis of Piperidines

A study by Salgado et al. (2019) describes the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, highlighting its utility in producing biologically relevant polysubstituted piperidines. This synthesis involves a domino process, which provides a δ-amino acid derivative with full stereochemical control, leading to the formation of complex piperidine structures (Salgado et al., 2019).

2. Antimycobacterial Activity

Kumar et al. (2008) explored the synthesis of spiro-piperidin-4-ones, which demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound, in particular, showed remarkable potency in reducing bacterial count in lung and spleen tissues, suggesting potential applications in antimycobacterial therapy (Kumar et al., 2008).

3. Molecular Structure Analysis

Khan et al. (2013) reported the synthesis of a compound similar in structure to methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate. The study focused on understanding the crystal and molecular structure, emphasizing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecule (Khan et al., 2013).

4. Neurological Applications

Research by Deseure et al. (2002) investigated the effects of certain piperidine derivatives on trigeminal neuropathic pain. This study provides insight into the potential neurological applications of piperidine-based compounds, particularly in pain management (Deseure et al., 2002).

Safety And Hazards


  • Toxicity : Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate may exhibit toxicity, especially if ingested or inhaled.

  • Handling Precautions : Use appropriate protective gear (gloves, goggles) when handling this compound.

  • Environmental Impact : Dispose of it properly to prevent environmental contamination.


Future Directions


  • Pharmacological Studies : Investigate its potential as an analgesic , antidepressant , or other therapeutic agents.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Formulation Development : Create dosage forms for clinical use.


Remember that this analysis is based on available literature, and further research is essential for a deeper understanding of Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate’s properties and applications.


properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-piperidin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISBAJBPDVRSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344817
Record name Methyl alpha-(4-fluorophenyl)-2-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester

CAS RN

1354631-33-6
Record name 2-Piperidineacetic acid, α-(4-fluorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354631-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha-(4-fluorophenyl)-2-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SK Manier, S Niedermeier, J Schäper… - Journal of Analytical …, 2020 - academic.oup.com
The distribution of so-called new psychoactive substances (NPS) as substitute for common drug of abuse was steadily increasing in the last years, but knowledge about their …
Number of citations: 1 academic.oup.com
M Grifell Guàrdia - 2022 - tdx.cat
Background: Current scientific methodologies have failed to provide enough reliable data regarding the use and effects of New Psychoactive Substances (NPS) in the timeframe when …
Number of citations: 2 www.tdx.cat
EM Hubner - unipub.uni-graz.at
In den letzten Jahren stieg die Zahl an neuen psychoaktiven Substanzen (NPS) stetig an. Viele davon werden vom Gesetz nur unzureichend erfasst und sind als sogenannte „Legal …
Number of citations: 2 unipub.uni-graz.at

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